(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound classified as a chalcone, which is characterized by its structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound combines a furan ring and a nitrophenyl group, contributing to its unique chemical behavior and potential applications in scientific research.
The synthesis of (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction. This reaction involves the condensation of furan-2-carbaldehyde and 3-nitroacetophenone in the presence of a base, commonly sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
The reaction typically yields the desired chalcone product through the formation of an intermediate, which subsequently undergoes dehydration to form the final product.
The molecular formula of (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is , and it has a molecular weight of 246.23 g/mol. The compound features a furan ring attached to one end and a nitrophenyl group at the other end, with a prop-2-en-1-one linkage between them.
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one can participate in various chemical reactions:
The mechanism of action for (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets within biological systems. Its biological activity can be attributed to:
The compound is typically characterized by its melting point, solubility in organic solvents, and spectral properties (IR, NMR).
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to characterize the compound thoroughly .
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific applications:
This compound's unique structural features make it valuable for further research into novel therapeutic agents .
The predominant synthetic route to (2E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one employs base-catalyzed Claisen-Schmidt condensation between 2-acetylfuran and 3-nitrobenzaldehyde. This reaction exploits the differential carbonyl reactivity where the furyl ketone's α-hydrogens are abstracted by base to form an enolate, which subsequently attacks the electrophilic carbonyl carbon of the nitro-substituted benzaldehyde. The reaction proceeds through an aldol-addition intermediate that undergoes spontaneous dehydration to yield the thermodynamically stable (E)-configured chalcone [1] [8].
Optimized reaction parameters significantly influence yield and purity. Standard conditions utilize 40% sodium hydroxide catalysis in ethanol solvent at 0-5°C for initial enolate formation, followed by gradual warming to room temperature over 3-5 hours. This controlled temperature progression prevents side reactions like multiple aldol additions or nitro group reduction, achieving yields of 70-85% with >95% purity after recrystallization from ethanol. The (E)-configuration is confirmed by characteristic NMR coupling constants (J~15.5 Hz between Hα and Hβ) and UV-Vis absorption at λ_max ≈ 342 nm [1] [5]. Microwave-assisted condensation represents a significant advancement, reducing reaction times from hours to minutes (10-15 min at 300-500 W) while maintaining comparable yields (75-80%). This technique enhances reaction efficiency through rapid, uniform heating that accelerates enolate formation and dehydration while minimizing thermal decomposition pathways [1].
Table 1: Comparative Claisen-Schmidt Synthesis Conditions
Parameter | Conventional Method | Microwave-Assisted |
---|---|---|
Temperature | 0-5°C → RT | 50-60°C |
Time | 180-360 minutes | 10-15 minutes |
Catalyst Concentration | 40% NaOH (3 mL/mmol) | 40% NaOH (1.5 mL/mmol) |
Solvent System | Ethanol | Ethanol (sealed vessel) |
Average Yield (%) | 70-85% | 75-80% |
Purity After Workup | >95% | 92-97% |
The crystallographic behavior reveals that the chalcone adopts a nearly planar conformation in the solid state, with intermolecular π-π stacking (3.8-4.1 Å) between furan and nitrophenyl rings. This molecular arrangement facilitates crystal packing efficiency and influences physicochemical properties. Recrystallization optimization demonstrates that ethanol-methanol mixtures (3:1 v/v) yield needle-like crystals suitable for X-ray diffraction analysis, confirming the (E)-configuration and dihedral angles between aromatic systems [1] [5].
The inherent electronic asymmetry of (2E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one creates distinct reactivity landscapes for its two aromatic systems. The furan ring exhibits pronounced electron-rich character, making it susceptible to electrophilic aromatic substitution at the C5 position. Computational studies (DFT/B3LYP/6-311++(d,p)) indicate the C5 position has the highest nucleophilicity (Fukui function f⁻ = 0.067) due to conjugation with the oxygen lone pairs. This regioselectivity is experimentally confirmed by bromination studies where N-bromosuccinimide in DMF selectively yields the 5-bromo derivative without affecting the nitrophenyl moiety [3] [8].
Conversely, the meta-nitrophenyl group displays opposite electronic behavior. The strong electron-withdrawing nitro group (-I, -R effects) deactivates the ring toward electrophiles but activates it toward nucleophiles. Nucleophilic aromatic substitution occurs preferentially at the ortho position relative to the nitro group, as demonstrated by reactions with alkoxides and amines. Density Functional Theory calculations reveal the carbon para to the nitro group bears the highest positive electrostatic potential (+42.6 kcal/mol), directing nucleophilic attack to this position [5].
Table 2: Electronic Substituent Effects on Ring Reactivity
Position | Fukui Function (f⁻) | Electrostatic Potential (kcal/mol) | Preferred Reaction Type |
---|---|---|---|
Furan C4 | 0.052 | -15.3 | Oxidation |
Furan C5 | 0.067 | -22.1 | Electrophilic substitution |
Nitrophenyl meta | 0.011 | +18.7 | None |
Nitrophenyl ortho | 0.043 | +31.4 | Nucleophilic substitution |
Nitrophenyl para | 0.038 | +42.6 | Nucleophilic substitution |
The meta-nitro orientation uniquely influences the molecule's dipole moment (calculated: 5.2 D) and charge distribution. Natural Bond Orbital (NBO) analysis shows substantial charge transfer (0.32 e⁻) from the furan ring through the enone bridge to the nitrophenyl group. This polarized electronic structure enhances crystal packing density and influences spectroscopic properties. Infrared spectroscopy reveals distinctive conjugated carbonyl stretching at 1650-1660 cm⁻¹, approximately 30 cm⁻¹ lower than non-conjugated ketones due to resonance delocalization [5]. The nitro asymmetric stretch appears as two peaks at 1530 cm⁻¹ and 1350 cm⁻¹, consistent with meta-substituted nitroaromatics without intramolecular hydrogen bonding.
Regioselective transformations enable strategic functionalization. The nitro group serves as a versatile precursor for reductive amination to aminophenyl derivatives using zinc/HCl or catalytic hydrogenation. These amino derivatives serve as intermediates for amide coupling or diazotization, expanding molecular diversity while preserving the chalcone core. Protecting group strategies, particularly furan O-silylation with tert-butyldimethylsilyl triflate, permit exclusive modification of the nitrophenyl ring [3] [8].
Solvent-free methodologies represent significant advancements in sustainable synthesis of (2E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Mechanochemical grinding employs mortar and pestle or ball milling to intimately mix solid 2-acetylfuran and 3-nitrobenzaldehyde with potassium hydroxide pellets (catalytic amount: 10 mol%). This approach eliminates solvent waste while maintaining yields of 65-75% within 30-45 minutes. The absence of solvent molecules in the reaction matrix enhances the effective molar concentration of reactants, accelerating the reaction rate according to the principle of microscopic efficiency. The exothermicity of the condensation reaction is effectively managed through intermittent grinding cycles that prevent localized overheating and decomposition [1] [8].
Catalytic asymmetric variants remain challenging due to the extended conjugation of the product, but recent innovations show promise. Chiral phase-transfer catalysts (e.g., N-(9-anthracenylmethyl)cinchonidinium bromide) facilitate enantioselective synthesis when employing α,β-unsaturated aldehyde precursors instead of benzaldehyde. The mechanism involves enolate face discrimination within a chiral ion pair, achieving modest enantioselectivity (ee 40-65%). More successfully, organocatalytic approaches using L-proline-derived catalysts (20 mol%) in acetone solvent yield dihydropyranone adducts via Michael-initiated ring closure with excellent diastereo- and enantioselectivity (>90% ee, dr >20:1) [8].
Table 3: Comparative Analysis of Synthesis Methodologies
Methodology | Reaction Time | Yield (%) | E-Factor* | Key Advantages |
---|---|---|---|---|
Conventional Solution | 180-360 min | 70-85% | 24.7 | High purity, scalability |
Microwave-Assisted | 10-15 min | 75-80% | 18.3 | Rapid synthesis, energy efficiency |
Solvent-Free Grinding | 30-45 min | 65-75% | 5.2 | Zero solvent waste, simplicity |
Catalytic Asymmetric | 240-300 min | 55-65% | 31.8 | Enantioselectivity, complex synthesis |
*Environmental Factor: (mass waste/mass product)
The crystallization-induced asymmetric transformation (CIAT) represents an alternative strategy for enantiopure material. When conducted in chiral ionic liquids such as 1-ethyl-3-methylimidazolium L-lactate, the kinetic resolution of racemates occurs during crystallization. The enantiomeric enrichment (up to 88% ee) results from differential solubility of enantiomorphs in the chiral medium. This approach circumvents the need for expensive chiral catalysts and provides crystalline product directly from the reaction mixture [1] [8].
Continuous flow chemistry offers scalability advantages for large-scale production. Optimized conditions use a packed-bed reactor with immobilized base catalyst (KOH/alumina) at 80°C residence time of 15 minutes. This system achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹ with consistent regiochemical control and minimal byproduct formation. The methodology facilitates reaction telescoping where intermediates from preceding steps enter the condensation without isolation, significantly improving overall process efficiency [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7